(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol
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Overview
Description
(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol is a chiral compound with a bromine atom at the 6th position, two methyl groups at the 3rd position, and a hydroxyl group at the 1st position of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Bromination: The starting material, 3,3-dimethyl-2,3-dihydro-1H-indene, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Hydroxylation: The brominated intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 1st position. This can be achieved using various hydroxylating agents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.
Reduction: 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indene.
Substitution: 6-Azido-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol.
Scientific Research Applications
(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol: The enantiomer of the compound with similar chemical properties but different biological activities.
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indene: Lacks the hydroxyl group, resulting in different reactivity and applications.
6-Bromo-3,3-dimethyl-1H-indene: An unsaturated analog with distinct chemical behavior.
Uniqueness
(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol is unique due to its chiral nature and the presence of both bromine and hydroxyl functional groups
Properties
Molecular Formula |
C11H13BrO |
---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
(1S)-6-bromo-3,3-dimethyl-1,2-dihydroinden-1-ol |
InChI |
InChI=1S/C11H13BrO/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5,10,13H,6H2,1-2H3/t10-/m0/s1 |
InChI Key |
OXIZEXSPMCKKTO-JTQLQIEISA-N |
Isomeric SMILES |
CC1(C[C@@H](C2=C1C=CC(=C2)Br)O)C |
Canonical SMILES |
CC1(CC(C2=C1C=CC(=C2)Br)O)C |
Origin of Product |
United States |
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